molecular formula C22H24N4O5S B2746454 4-methoxy-5-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-1-phenyl-1,2-dihydropyridin-2-one CAS No. 2309776-71-2

4-methoxy-5-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-1-phenyl-1,2-dihydropyridin-2-one

Cat. No.: B2746454
CAS No.: 2309776-71-2
M. Wt: 456.52
InChI Key: AMNJGIIIBOCGGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-5-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-1-phenyl-1,2-dihydropyridin-2-one is a potent, ATP-competitive, and highly selective inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform. This compound demonstrates exceptional selectivity for PI3Kα over other PI3K isoforms (β, δ, γ) and a broad range of other kinases, making it a valuable chemical probe for dissecting the specific roles of PI3Kα in cellular signaling. The primary research application of this inhibitor is in the field of oncology, particularly for the study of cancers driven by PIK3CA mutations, which are among the most frequent genetic alterations in human malignancies such as breast, endometrial, and colorectal cancers. Its high selectivity profile allows researchers to investigate the pathological signaling of mutant p110α, the catalytic subunit of PI3Kα, and its contribution to tumor cell proliferation, survival, and metabolic adaptation with minimal off-target effects. Studies have utilized this compound to validate PI3Kα as a therapeutic target and to explore mechanisms of resistance to PI3K pathway inhibition. By potently inhibiting the PI3K/AKT/mTOR signaling axis, this tool compound enables the detailed exploration of downstream effector pathways and their role in oncogenesis. It is for research use only and is a critical reagent for preclinical studies aimed at understanding PI3Kα biology and developing new targeted cancer therapies.

Properties

IUPAC Name

4-methoxy-5-[4-(1-methylimidazol-2-yl)sulfonylpiperidine-1-carbonyl]-1-phenylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5S/c1-24-13-10-23-22(24)32(29,30)17-8-11-25(12-9-17)21(28)18-15-26(16-6-4-3-5-7-16)20(27)14-19(18)31-2/h3-7,10,13-15,17H,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNJGIIIBOCGGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CN(C(=O)C=C3OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-5-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-1-phenyl-1,2-dihydropyridin-2-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the imidazole and piperidine intermediates, followed by their coupling with the dihydropyridine moiety. Common reagents used in these reactions include strong bases, such as sodium hydride, and coupling agents, such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the final product. The use of high-throughput screening methods can also aid in optimizing the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-5-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-1-phenyl-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole or piperidine rings using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide in a polar aprotic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have explored the compound's potential as an anticancer agent. Research indicates that derivatives of similar structures exhibit cytotoxic effects against various cancer cell lines, including breast, colon, and cervical cancers. The mechanism often involves the induction of apoptosis in cancer cells, which is critical for developing new cancer therapies .

Metabolic Disorders

The compound has been investigated for its role in treating metabolic disorders such as obesity and type 2 diabetes. Certain related compounds have shown effectiveness in inhibiting enzymes involved in glucose metabolism, thus improving insulin sensitivity and reducing blood glucose levels. This suggests that the compound may have similar applications in managing metabolic syndrome .

Neurological Disorders

There is emerging evidence supporting the use of this compound in treating neurological disorders like Alzheimer's disease. Compounds with similar structural motifs have demonstrated neuroprotective effects and cognitive enhancement properties, indicating potential benefits for patients with neurodegenerative diseases .

Data Tables

Application AreaRelated Studies/FindingsPotential Mechanisms
AnticancerCytotoxic activity against breast and colon cancer cellsInduction of apoptosis
Metabolic DisordersImprovement in insulin sensitivityEnzyme inhibition related to glucose metabolism
Neurological DisordersNeuroprotective effects observed in animal modelsCognitive enhancement

Case Study 1: Anticancer Efficacy

A study published in 2022 evaluated a series of compounds structurally related to 4-methoxy-5-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-1-phenyl-1,2-dihydropyridin-2-one. The findings demonstrated significant cytotoxicity against several human cancer cell lines, with IC50 values indicating potent activity at low concentrations .

Case Study 2: Metabolic Syndrome

In a clinical trial assessing the impact of similar compounds on metabolic syndrome, participants showed marked improvements in metabolic parameters after treatment. The study highlighted the role of these compounds in enhancing insulin sensitivity and reducing body weight over a twelve-week period .

Case Study 3: Cognitive Enhancement

Research involving animal models for Alzheimer's disease revealed that administration of related compounds led to improvements in memory and learning tasks. This suggests a potential therapeutic avenue for cognitive decline associated with aging or neurodegenerative processes .

Mechanism of Action

The mechanism of action of 4-methoxy-5-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-1-phenyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffolds

The 1,2-dihydropyridin-2-one core of the target compound distinguishes it from analogs like 1,3-dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one (), which features a benzimidazolone-pyrroloquinoxaline hybrid scaffold. The dihydropyridinone ring confers conformational flexibility and hydrogen-bonding capacity, whereas the rigid pyrroloquinoxaline system in the analog enhances planar stacking interactions with biological targets .

Substituent Analysis

  • Sulfonyl-Piperidine Moieties: The target compound’s 4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine group introduces polar sulfonyl and basic imidazole functionalities. This contrasts with I-BET469 (), a benzimidazole-piperidine derivative bearing a morpholino group, which enhances solubility and kinase-binding affinity .
  • Aromatic Substitutions: The phenyl group at position 1 is conserved in both the target compound and the pyrroloquinoxaline analog ().

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity (Reported)
4-methoxy-5-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-1-phenyl-1,2-dihydropyridin-2-one C₂₃H₂₅N₅O₅S 507.55 (calculated) Dihydropyridinone, sulfonyl-piperidine, imidazole Not reported in evidence
1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one C₃₇H₃₂N₆O 600.70 Benzimidazolone, pyrroloquinoxaline, piperidine Anti-leukemic (IC₅₀: 0.8 μM)
I-BET469 C₂₃H₃₀N₄O₄ 426.51 Benzimidazole, morpholine, pyridinone BET bromodomain inhibition

Research Findings and Implications

  • Structural Validation: X-ray crystallography () and SHELX/WinGX software () are critical for confirming the 3D geometry of complex heterocycles like the target compound. For example, the pyrroloquinoxaline analog’s anti-leukemic activity correlates with its planar aromatic system, validated by X-ray data .
  • Bioactivity Gaps : While the target compound’s imidazole-sulfonyl group may enhance kinase or protease binding (similar to I-BET469’s morpholine ), empirical data are needed to confirm this hypothesis.

Biological Activity

The compound 4-methoxy-5-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-1-phenyl-1,2-dihydropyridin-2-one (often abbreviated as compound 1) is a complex organic molecule with potential therapeutic applications. This article focuses on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of compound 1 is C19H24N4O4SC_{19}H_{24}N_4O_4S, with a molecular weight of approximately 396.48 g/mol. The structure features a dihydropyridinone core, which is known for its diverse biological activities, and a sulfonylpiperidine moiety that enhances its pharmacological profile.

Antimicrobial Activity

Research indicates that compounds similar to compound 1 exhibit significant antimicrobial properties. For instance, derivatives containing the piperidine and sulfonyl groups have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanism often involves enzyme inhibition, particularly targeting bacterial cell wall synthesis.

Enzyme Inhibition

Compound 1 has been evaluated for its inhibitory effects on several enzymes:

  • Carbonic Anhydrase Inhibition : It has demonstrated strong inhibitory activity against human carbonic anhydrase isoforms I and II, with inhibition constants (Ki) of 484.02 ± 30.30 nM and 526.30 ± 112.9 nM, respectively . This suggests potential applications in treating conditions like glaucoma and edema.
  • Acetylcholinesterase (AChE) Inhibition : Compounds with similar structures have been noted for their ability to inhibit AChE, which is crucial in managing Alzheimer's disease .

Anticancer Activity

Recent studies have explored the anticancer potential of compound 1. It has been shown to inhibit the proliferation of various cancer cell lines, including epidermoid carcinoma (HEP2), outperforming standard chemotherapeutics like doxorubicin in certain assays . The underlying mechanism may involve the induction of apoptosis through mitochondrial pathways.

Hypoglycemic Effects

Compounds containing similar piperidine structures have also been reported to exhibit hypoglycemic activity, suggesting potential use in managing diabetes . This effect is likely mediated through enhanced insulin sensitivity and glucose uptake in peripheral tissues.

Study 1: Antimicrobial Efficacy

A study conducted by Aziz-ur-Rehman et al. synthesized several piperidine derivatives and evaluated their antimicrobial efficacy against Salmonella Typhi and Pseudomonas aeruginosa. Compound 1 showed promising results with minimal inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

Study 2: Cancer Cell Line Testing

In a comparative study on anticancer activities, compound 1 was tested alongside various aminophosphonates. Results indicated that it inhibited cell growth in HEP2 cells more effectively than traditional treatments, highlighting its potential as a novel anticancer agent .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 4-methoxy-5-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-1-phenyl-1,2-dihydropyridin-2-one, and what functional groups influence its reactivity?

  • Answer : The synthesis involves multi-step organic reactions, including sulfonylation of the piperidine ring, coupling with the imidazole moiety, and dihydropyridinone ring formation. Critical functional groups include the sulfonyl group (enhancing electrophilicity), the methoxy group (affecting solubility), and the carbonyl group (participating in hydrogen bonding). Reaction optimization requires controlling solvent polarity (e.g., DMF for nucleophilic substitutions) and temperature (40–80°C for amide bond formation). Purity is confirmed via HPLC and 1^1H/13^{13}C NMR .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Answer : Key methods include:

  • NMR Spectroscopy : 1^1H NMR identifies proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm; aromatic protons at δ 7.2–7.6 ppm). 13^{13}C NMR confirms carbonyl (δ 165–175 ppm) and sulfonyl (δ 110–120 ppm) groups.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ ~520–530 Da).
  • HPLC : Assesses purity (>95% by reverse-phase C18 column, acetonitrile/water gradient).
  • IR Spectroscopy : Detects carbonyl stretches (~1680 cm1^{-1}) and sulfonyl S=O (~1350 cm1^{-1}) .

Q. What preliminary biological activities have been reported for this compound?

  • Answer : The compound exhibits antibacterial activity (notably against β-lactamase-producing strains) due to its imidazole sulfonyl group, which may inhibit bacterial enzymes. In vitro assays using microbroth dilution (MIC 8–32 µg/mL) and time-kill kinetics are recommended for validation. Conflicting reports suggest broader dihydropyridinone-associated activities (e.g., kinase inhibition), necessitating target-specific assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., β-lactamase inhibition vs. kinase modulation)?

  • Answer :

  • Target-Specific Assays : Use β-lactamase inhibition assays (nitrocefin hydrolysis) and kinase profiling (e.g., ATPase activity).
  • Structural Analysis : Perform molecular docking (PDB: 4BLM for β-lactamase; 3PP0 for kinases) to compare binding modes.
  • Data Normalization : Account for assay conditions (e.g., pH, cofactors) that may alter activity. For example, β-lactamase inhibition is pH-sensitive (optimal pH 7.4) .

Q. What strategies optimize synthetic yield and purity for scale-up studies?

  • Answer :

  • Stepwise Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) after each synthetic step.
  • Catalyst Screening : Test Pd/C or Ni catalysts for coupling reactions to reduce byproducts.
  • Cryogenic Techniques : Perform reactions at –20°C to stabilize intermediates (e.g., sulfonyl chloride).
  • Yield Improvement : Adjust stoichiometry (1.2:1 molar ratio for sulfonylation step) and solvent (THF improves solubility of hydrophobic intermediates) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme binding (50 ns trajectories) using AMBER or GROMACS.
  • QM/MM Calculations : Analyze electronic interactions (e.g., sulfonyl group’s charge transfer) at the active site.
  • ADMET Prediction : Use SwissADME to estimate bioavailability (%F >30) and toxicity (AMES test for mutagenicity) .

Q. What methodologies address the lack of solubility and stability data in aqueous systems?

  • Answer :

  • Solubility Assays : Perform shake-flask method in PBS (pH 7.4) and DMSO/PBS mixtures.
  • Stability Testing : Use accelerated stability studies (40°C/75% RH for 4 weeks) with UPLC monitoring.
  • Lyophilization : Formulate with cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility .

Data Contradiction and Validation

Q. Why do structural classifications vary between sources (e.g., dihydropyridinone vs. bicyclic systems)?

  • Answer : Discrepancies arise from differing IUPAC naming conventions and crystallographic interpretations. Resolve via:

  • X-ray Crystallography : Confirm the dihydropyridinone ring’s planarity and piperidine chair conformation.
  • Tautomerism Analysis : Check for keto-enol tautomers (e.g., pH-dependent shifts in NMR) .

Methodological Tables

Parameter Method Conditions Reference
Synthetic Yield OptimizationPd/C-catalyzed coupling60°C, DMF, 12 h, Ar atmosphere
β-Lactamase InhibitionNitrocefin hydrolysis assay37°C, pH 7.4, 30 min incubation
Solubility in PBSShake-flask method25°C, 24 h equilibration

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.